molecular formula C12H23BO2 B2453458 2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 261638-97-5

2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2453458
CAS No.: 261638-97-5
M. Wt: 210.12
InChI Key: CONKRSAWXKBHCF-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its unique structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

It is known to be involved in the synthesis of α-iodo ketones , suggesting that it may interact with enzymes or substrates involved in this process.

Mode of Action

It is used in the synthesis of α-Iodo Ketones , indicating that it may participate in the reaction as a reagent or catalyst

Biochemical Pathways

The compound is involved in the synthesis of α-Iodo Ketones , which are intermediates in various biochemical pathways.

Result of Action

As it is used in the synthesis of α-Iodo Ketones , it may contribute to the production of these compounds, which can have various effects depending on the specific biochemical pathways they are involved in.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in the synthesis of α-Iodo Ketones, the reaction is performed under specific conditions, such as a constant temperature of 25 °C, and is facilitated by irradiation with blue light (455 nm) . These conditions may affect the compound’s reactivity and the overall yield of the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethylbut-1-ene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves techniques such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halides like bromine or iodine are often used in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, alkanes, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.

    Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the design of boron-based enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Dimethyl-but-1-ynyl)-benzene
  • {[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl}benzene
  • Succinic acid, 3-methylbut-2-en-1-yl 3,3-dimethylbut-2-yl ester

Uniqueness

Compared to similar compounds, 2-(3,3-Dimethylbut-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ability to participate in Suzuki-Miyaura cross-coupling reactions efficiently. Its structure allows for the formation of stable boron-carbon bonds, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(3,3-dimethylbut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-9(10(2,3)4)13-14-11(5,6)12(7,8)15-13/h1H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONKRSAWXKBHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261638-97-5
Record name 2-(3,3-dimethylbut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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